![molecular formula C21H20N2O3S2 B2494345 Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate CAS No. 383148-17-2](/img/structure/B2494345.png)
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is a synthetic organic compound characterized by a unique structure that includes methoxyimino, thiazole, and benzene carboxylate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thiazole Intermediate: The preparation begins with the synthesis of the thiazole intermediate. The starting material is typically a substituted phenyl acetonitrile which undergoes cyclization in the presence of a sulfur source (e.g., sulfur powder or thiourea) and a base (e.g., potassium hydroxide).
Step 2 Introduction of Methoxyimino Group: The thiazole intermediate then undergoes an addition reaction with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) to introduce the methoxyimino group.
Step 3 Coupling with Methyl Benzenecarboxylate: The final step involves the coupling of the synthesized methoxyimino-thiazole intermediate with methyl benzenecarboxylate through a thioetherification reaction. This reaction typically employs a thiolating agent such as sodium thiolate under controlled temperature conditions to yield the target compound.
Industrial Production Methods
Industrial production of Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate generally involves large-scale synthesis utilizing the aforementioned steps. Process optimization focuses on improving yield, reducing reaction time, and minimizing by-products. Continuous flow reactors are sometimes employed to enhance reaction control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thiazole ring, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the methoxyimino group, converting it into an amine group using agents such as lithium aluminum hydride.
Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions, potentially introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Substitution Reactions: Halogenating agents, nucleophiles like ammonia or amines
Major Products Formed
The major products from these reactions depend on the conditions and reagents used but may include sulfoxides, sulfones, amines, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations and derivatizations.
Biology
This compound has potential as a lead molecule in drug discovery due to its structural similarity to various bioactive compounds. Researchers explore its interactions with biological targets to develop new therapeutics.
Medicine
In medicinal research, this compound's potential anti-inflammatory, antimicrobial, and anticancer properties are of significant interest. Studies investigate its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials, such as polymers with specific properties, and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, altering their activity and leading to downstream biological effects. The thiazole ring and methoxyimino group play crucial roles in these interactions by facilitating binding to active sites and modulating the compound's physicochemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-thiazolyl)benzenecarboxylate: Similar structure but lacks the methoxyimino group, affecting its reactivity and biological activity.
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine: Contains the thiazole and phenyl groups but differs in functional groups, impacting its chemical behavior and applications.
Uniqueness
The unique combination of methoxyimino, thiazole, and benzene carboxylate groups in Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate imparts distinctive chemical and biological properties. This sets it apart from similar compounds, making it a valuable entity for research and industrial applications.
Conclusion
This compound is a versatile compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure offers diverse reactivity and biological activity, making it a promising subject for continued research and development.
Eigenschaften
IUPAC Name |
methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGVTZCOOIQSA-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)
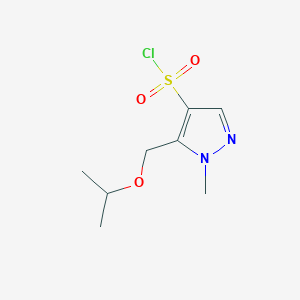
![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494266.png)

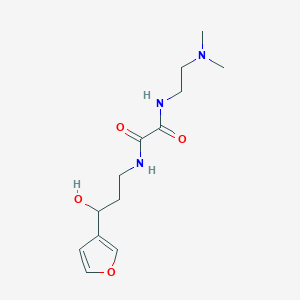
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
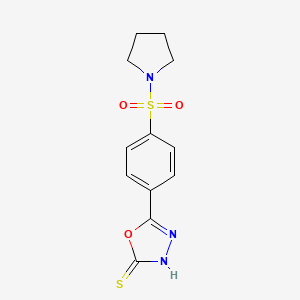


![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
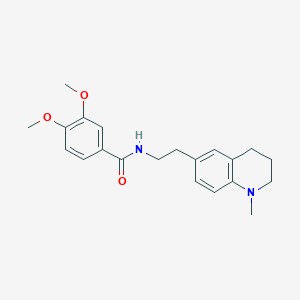
![4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2494282.png)
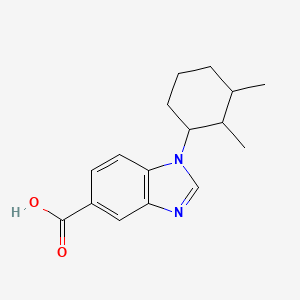
![N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2494284.png)
